4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-hydroxy-2-butenoic acid 1,4-lactone 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-hydroxy-2-butenoic acid 1,4-lactone
Brand Name: Vulcanchem
CAS No.: 13191-62-3
VCID: VC0081898
InChI: InChI=1S/C12H7NO3/c14-10-6-5-9(16-10)11-7-3-1-2-4-8(7)13-12(11)15/h1-6H,(H,13,15)/b11-9-
SMILES: C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2
Molecular Formula: C12H7NO3
Molecular Weight: 213.19 g/mol

4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-hydroxy-2-butenoic acid 1,4-lactone

CAS No.: 13191-62-3

Main Products

VCID: VC0081898

Molecular Formula: C12H7NO3

Molecular Weight: 213.19 g/mol

4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-hydroxy-2-butenoic acid 1,4-lactone - 13191-62-3

CAS No. 13191-62-3
Product Name 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-hydroxy-2-butenoic acid 1,4-lactone
Molecular Formula C12H7NO3
Molecular Weight 213.19 g/mol
IUPAC Name (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one
Standard InChI InChI=1S/C12H7NO3/c14-10-6-5-9(16-10)11-7-3-1-2-4-8(7)13-12(11)15/h1-6H,(H,13,15)/b11-9-
Standard InChIKey UYNCDWCUUWDQJP-LUAWRHEFSA-N
Isomeric SMILES C1=CC=C2C(=C1)/C(=C/3\C=CC(=O)O3)/C(=O)N2
SMILES C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2
PubChem Compound 5376059
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator